molecular formula C14H9ClN2O B8272149 4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene

4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene

Cat. No.: B8272149
M. Wt: 256.68 g/mol
InChI Key: ANEIYEOMWYKSHQ-UHFFFAOYSA-N
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Description

4-chloro-8-oxa-3,10-diazatetracyclo[87002,7011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene is a complex organic compound with a unique tetracyclic structure This compound is characterized by the presence of chlorine, oxygen, and nitrogen atoms within its framework, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the necessary functional groups. The synthesis may involve:

    Cyclization Reactions: Formation of the tetracyclic structure through cyclization reactions, often using catalysts or specific reaction conditions to promote ring closure.

    Halogenation: Introduction of the chlorine atom through halogenation reactions, which may involve reagents such as chlorine gas or other chlorinating agents.

    Oxidation and Reduction: Adjusting the oxidation state of specific atoms within the molecule to achieve the desired structure, using oxidizing or reducing agents as needed.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development, targeting specific biological pathways or molecular targets.

    Industry: Applications in materials science, such as the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes, modulation of signaling pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene derivatives: Compounds with similar tetracyclic structures but different substituents.

    Other tetracyclic compounds: Molecules with similar ring systems but different functional groups or heteroatoms.

Uniqueness

4-chloro-8-oxa-3,10-diazatetracyclo[87002,7011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene is unique due to its specific combination of chlorine, oxygen, and nitrogen atoms within a tetracyclic framework

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene

InChI

InChI=1S/C14H9ClN2O/c15-13-6-5-12-14(16-13)11-7-9-3-1-2-4-10(9)17(11)8-18-12/h1-7H,8H2

InChI Key

ANEIYEOMWYKSHQ-UHFFFAOYSA-N

Canonical SMILES

C1N2C3=CC=CC=C3C=C2C4=C(O1)C=CC(=N4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-(1H-indol-2-yl)pyridin-3-ol (480 mg, 2.0 mmol) and K2CO3 (1.38 g, 10.0 mmol) in DMF (50 mL) stirring at 100° C., chloroiodomethane (386 mg, 2.2 mmol) in DMF (10 mL) was added dropwise. After addition, the mixture was allowed to stir for another 0.5 hours. The mixture was then diluted with water (100 mL) and extracted with EtOAc (100 mL*3). The organic layer was washed with brine (100 mL*3), dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified using prep-TLC (petroleum ether:EtOAc=3:1) to provide the product 2-chloro-6H-pyrido[2′,3′:5,6][1,3]oxazino[3,4-a]indole (260 mg, yield: 50.7%). 1H-NMR (CDCl3, 400 MHz) δ 7.63 (d, J=8.0 Hz, 1H), 7.22˜7.27 (m, 3H), 7.19 (d, J=2.4 Hz, 1H), 7.08˜7.12 (m, 2H), 5.86 (s, 2H). MS (M+H)+: 257/259.
Name
6-chloro-2-(1H-indol-2-yl)pyridin-3-ol
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
386 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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